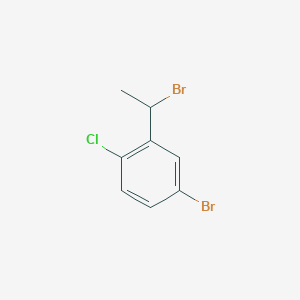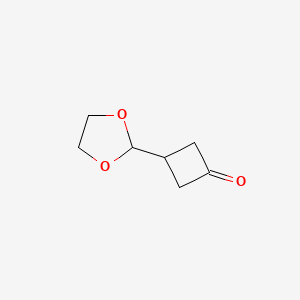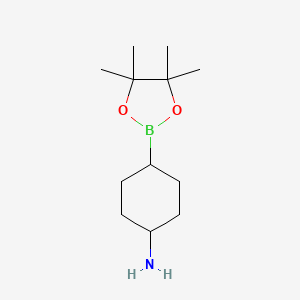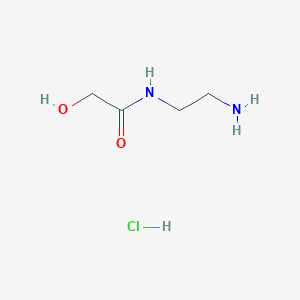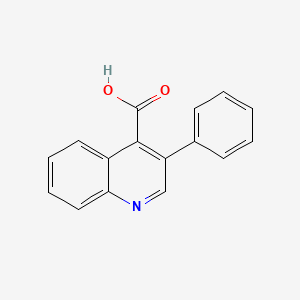amine](/img/structure/B15296538.png)
[2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a fluoro-substituted benzodioxin ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihaloalkane under basic conditions.
Attachment of the Ethylamine Group: The final step involves the attachment of the ethylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using ethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine
Uniqueness
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14FNO2/c1-13-3-2-8-4-10(12)5-9-6-14-7-15-11(8)9/h4-5,13H,2-3,6-7H2,1H3 |
InChI Key |
NGHCZSGOXWKIDD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=CC2=C1OCOC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


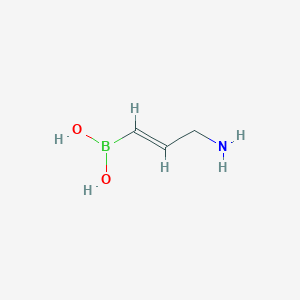
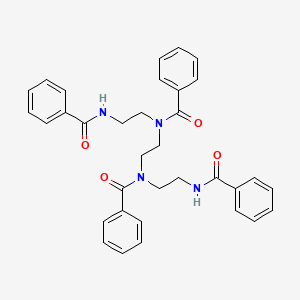
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
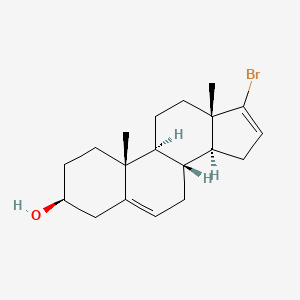
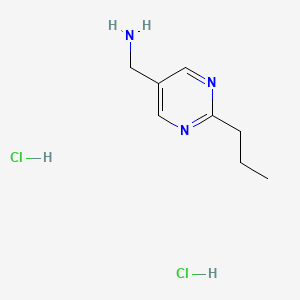
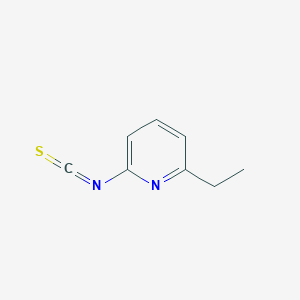
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
